molecular formula C9H7ClF3NO2 B12330686 Ethyl 6-chloro-5-(trifluoromethyl)nicotinate

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate

Cat. No.: B12330686
M. Wt: 253.60 g/mol
InChI Key: WJGMWWKXDMJPOZ-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H6ClF3NO2. It is a derivative of nicotinic acid and features a trifluoromethyl group, which is known for its ability to modulate biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-5-(trifluoromethyl)nicotinate typically involves the reaction of 6-chloronicotinic acid with trifluoromethylating agents under specific conditions. One common method includes the esterification of 6-chloronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-chloro-5-(trifluoromethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl nicotinate
  • Methyl nicotinate

Comparison: Ethyl 6-chloro-5-(trifluoromethyl)nicotinate is unique due to the position of the chlorine and trifluoromethyl groups on the nicotinate ring. This positioning affects its reactivity and biological activity compared to similar compounds. For instance, the presence of the trifluoromethyl group at the 5-position enhances its lipophilicity and metabolic stability, making it more suitable for certain applications .

Properties

IUPAC Name

ethyl 6-chloro-5-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)5-3-6(9(11,12)13)7(10)14-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGMWWKXDMJPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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